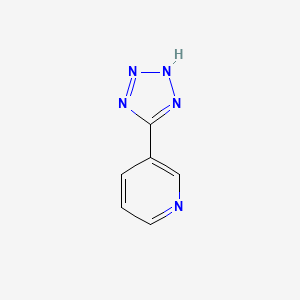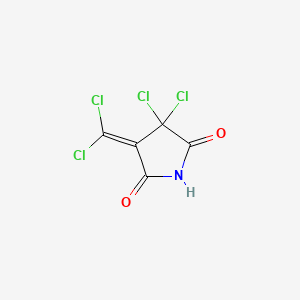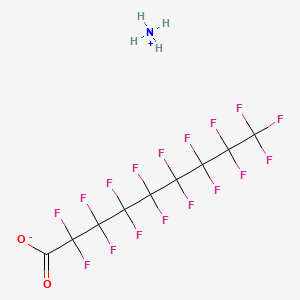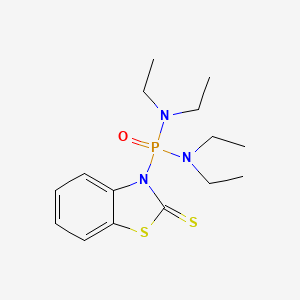
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a propan-2-ylidene group, and two hydroxyl groups at the 1 and 2 positions. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with propan-2-one in the presence of a suitable catalyst to form the intermediate 1-methyl-4-(propan-2-ylidene)cyclohexene. This intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclohexanes.
科学的研究の応用
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism by which 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
類似化合物との比較
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,4-diol: Similar structure but with hydroxyl groups at different positions.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: Another diastereomer with different substitution patterns.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of multiple chiral centers also makes it an interesting compound for stereochemical studies and applications.
特性
CAS番号 |
89708-25-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
1-methyl-4-propan-2-ylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h9,11-12H,4-6H2,1-3H3 |
InChIキー |
YSAKJLXQURNWJJ-UHFFFAOYSA-N |
SMILES |
CC(=C1CCC(C(C1)O)(C)O)C |
正規SMILES |
CC(=C1CCC(C(C1)O)(C)O)C |
同義語 |
4-menth-8-en-1,2-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















